molecular formula C14H13FN2O2S B12212589 N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide

Cat. No.: B12212589
M. Wt: 292.33 g/mol
InChI Key: FYFWYKBKTJLXEG-UHFFFAOYSA-N
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Description

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thiophene ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide typically involves the reaction of 4-fluoroaniline with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-(4-fluorophenyl)-2-[(2-methyl-2-propanyl)amino]-2-oxoethyl}-2-[5-(4-fluorophenyl)-2-tetrazolidinyl]-N-(2-hydroxyethyl)acetamide
  • 4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid

Uniqueness

N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide is unique due to its combination of a fluorophenyl group and a thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13FN2O2S

Molecular Weight

292.33 g/mol

IUPAC Name

N-[1-(4-fluoroanilino)-2-oxo-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C14H13FN2O2S/c1-9(18)16-14(13(19)12-3-2-8-20-12)17-11-6-4-10(15)5-7-11/h2-8,14,17H,1H3,(H,16,18)

InChI Key

FYFWYKBKTJLXEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=C(C=C2)F

Origin of Product

United States

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